molecular formula C5H6N4O B13118407 6-Aminopyridazine-4-carboxamide

6-Aminopyridazine-4-carboxamide

Cat. No.: B13118407
M. Wt: 138.13 g/mol
InChI Key: ZCNBEPYGDROCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminopyridazine-4-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with an amino group at the 6-position and a carboxamide group at the 4-position. Pyridazine derivatives are known for their unique physicochemical properties, which make them valuable in various fields, including medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridazine-4-carboxamide typically involves the reaction of pyridazine derivatives with appropriate reagents. One common method includes the amidation of pyridazine-4-carboxylic acid with ammonia or amines under catalytic or non-catalytic conditions . The reaction conditions often involve the use of coupling agents or catalysts to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Aminopyridazine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Aminopyridazine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both amino and carboxamide groups enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

6-aminopyridazine-4-carboxamide

InChI

InChI=1S/C5H6N4O/c6-4-1-3(5(7)10)2-8-9-4/h1-2H,(H2,6,9)(H2,7,10)

InChI Key

ZCNBEPYGDROCJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.